2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

NMDA receptor Subunit selectivity Negative allosteric modulator

This compound, also known as EU1794-4, is an arylsulphonamidyl thiophene amide that functions as a negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors. It is a member of the EU1794 series, which targets a specific allosteric site near the preM1 helix involved in channel gating.

Molecular Formula C16H19N3O4S2
Molecular Weight 381.47
CAS No. 896307-34-9
Cat. No. B2731697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
CAS896307-34-9
Molecular FormulaC16H19N3O4S2
Molecular Weight381.47
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
InChIInChI=1S/C16H19N3O4S2/c1-9-10(2)24-16(13(9)14(17)20)18-15(21)11-5-7-12(8-6-11)25(22,23)19(3)4/h5-8H,1-4H3,(H2,17,20)(H,18,21)
InChIKeyJIVGMIOYOPYBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide (EU1794-4): A Subunit-Biased NMDA Receptor Negative Allosteric Modulator


This compound, also known as EU1794-4, is an arylsulphonamidyl thiophene amide that functions as a negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors [1]. It is a member of the EU1794 series, which targets a specific allosteric site near the preM1 helix involved in channel gating [2]. Its primary action is to reduce single-channel conductance and selectively lower Ca2+ permeability, a mechanism distinct from pore blockers or orthosteric antagonists [1]. This specific profile positions it as a prototype for a new class of NMDAR modulators aimed at attenuating, rather than completely silencing, receptor function [1].

Why EU1794-4 (CAS 896307-34-9) Cannot Be Replaced by Other EU1794 Analogs in Neurological Research


The EU1794 series of NMDA receptor modulators exhibits profound functional diversity from minor structural changes. Sub-micromolar modifications to the R1 or R2 substituents can convert a negative allosteric modulator into a positive one or dramatically alter subunit selectivity and efficacy [1]. Simple substitution with a methyl group (EU1794-2) slashes efficacy from 67% to 10% at the GluN2B subunit, demonstrating that even within the NAM class, generic interchangeability is impossible [2]. The specific dimethylsulfamoyl benzamido-thiophene scaffold of EU1794-4 is therefore critical for its unique pharmacological signature, and substituting it with another compound from the series will fundamentally alter the experimental outcome.

Quantitative Differentiation of EU1794-4 (CAS 896307-34-9) Against Its Closest Analogs


Subunit-Biased Negative Allosteric Modulation: GluN2B Potency and Efficacy vs. Analogs

EU1794-4 displays a unique potency and efficacy profile at GluN2B-containing NMDA receptors. Its efficacy (67% inhibition) is 6.7-fold greater than that of its closest analog, EU1794-2 (10% inhibition), making it a preferred tool for studies requiring robust GluN2B modulation [1]. It also shows subtype-selective NAM properties across the panel (GluN2A-D), enabling targeted investigations of specific NMDAR subtypes in native tissues or recombinant systems [1].

NMDA receptor Subunit selectivity Negative allosteric modulator GluN2B EU1794 series

GluN2A Subunit Selectivity: Selectivity over GluN2A vs. EU1794-2

EU1794-4 shows a 5.3-fold selectivity window favoring GluN2A over GluN2C, making it more suitable for studies requiring GluN2A-selective inhibition compared to analogs like EU1794-25, which shows minimal discrimination between GluN2 subunits [1]. The GluN2A selectivity is further highlighted by its lower efficacy at this subunit (32% inhibition vs. >67% at GluN2B/2C/2D), allowing for nuanced control of receptor populations in mixed cultures or tissues [1].

NMDA receptor Subunit selectivity GluN2A GluN2C GluN2D

Unique Biophysical Mechanism: Reduction of Single-Channel Conductance and Ca2+ Permeability

Unlike pore blockers, EU1794-4 reduces NMDA receptor function by decreasing single-channel conductance and promoting subconductance states, resulting in a net reduction of macroscopic current without complete block [1]. Quantitatively, it reduces the fractional Ca2+ current (Pf) of human NMDARs by 40% relative to control, a property not shared by other NAMs in the series [2]. Compounds like EU1794-5 (a PAM) actually increase receptor activation, highlighting the unique functional fingerprint of EU1794-4 [3].

NMDA receptor Single-channel conductance Calcium permeability Allosteric modulation Excitotoxicity

GluN2C/D Subunit Affinity: Highest Potency in the EU1794 Series for GluN2D

EU1794-4 shows the highest potency for GluN2D-containing receptors within the EU1794 NAM series, with an IC50 of 0.36 µM [1]. This is 2.2-fold more potent than at its primary GluN2A target, making it a valuable tool for studying GluN2D's roles in the basal ganglia and other brain regions where this subtype is enriched [1]. In contrast, the analog EU1794-2 shows similar potency across subunits but with significantly reduced efficacy, limiting its utility in functional studies [1].

NMDA receptor GluN2D Subunit selectivity Negative allosteric modulator Potency

Bidirectional Modulation Capability: NAM at High, PAM at Low Agonist Concentrations

EU1794-4 exhibits a unique bidirectional modulation profile, acting as a NAM at high agonist concentrations and a PAM at low agonist concentrations . At GluN2A receptors with low Glu/Gly (1/0.3 µM), it potentiates the response by 500% with an EC50 of 3.9 µM. This contrasts with its NAM effect (32% inhibition) at saturating agonist levels . This property is not observed with traditional NMDAR antagonists like APV or MK-801, which act solely as inhibitors regardless of agonist concentration .

NMDA receptor Allosteric modulator Bidirectional modulation GluN2A GluN2B

Neuroprotective Selectivity: Reducing Excitotoxic Ca2+ Influx in Human Neurons

EU1794-4's ability to reduce Ca2+ entry was confirmed in human iPSC-derived neurons, where the effect was stronger in the absence of extracellular Mg2+ but still significant in its presence [1]. This mirrors a pathological state where Mg2+ block is relieved during excitotoxicity. The 40% reduction in Ca2+ influx at human receptors is comparable to its effect on recombinant receptors, confirming target engagement in a therapeutically relevant human cellular context [1]. This contrasts with broader NMDAR antagonists like memantine, which block both Ca2+ and Na+ currents non-selectively [2].

Neuroprotection Excitotoxicity Human iPSC-derived neurons Calcium imaging Therapeutic window

Optimal Research and Procurement Applications for EU1794-4 (CAS 896307-34-9) Based on Quantitative Evidence


Probing GluN2B-Specific Contributions to Synaptic Pathology

Use EU1794-4 in electrophysiological or calcium imaging assays on neuronal cultures or slices where GluN2B is implicated. Its 67% maximal inhibition at GluN2B [1] provides substantial target engagement, while its low efficacy at GluN2A (32%) allows for differential probing of subunit contributions to network activity. This is critical for validating GluN2B as a target in pain, depression, or ischemia models.

Designing Excitotoxicity Rescue Assays in Human iPSC-Derived Neurons

Employ EU1794-4 in human iPSC-derived neuron models of stroke or neurodegeneration. Its validated ability to reduce NMDA-mediated Ca2+ influx by 40% in human neurons, even in the presence of physiological Mg2+ [2], makes it an ideal tool for high-content screening campaigns aiming to identify neuroprotective strategies that spare basal synaptic transmission.

Investigating Bidirectional NMDAR Modulation in Synaptic Plasticity Protocols

Utilize EU1794-4's unique concentration-dependent switch from PAM to NAM depending on agonist levels . In long-term potentiation (LTP) or long-term depression (LTD) experiments, a single compound can be used to either boost (500% potentiation at low glutamate) or suppress (32% inhibition at high glutamate) receptor function, simplifying experimental design for studying metaplasticity.

Selective GluN2D Pharmacological Tool for Basal Ganglia Research

Leverage EU1794-4's sub-micromolar potency at GluN2D (IC50 = 0.36 µM) [1] to dissect the role of this subunit in motor control circuits. Its superior efficacy (51%) compared to close analogs like EU1794-2 (14%) ensures reliable target modulation in native tissues like the substantia nigra or striatum, where GluN2D expression is enriched.

Quote Request

Request a Quote for 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.